3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid
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Overview
Description
“3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid” is a chemical compound with the IUPAC name 3-((2R,4S)-4-(methoxycarbonyl)tetrahydrofuran-2-yl)propanoic acid . It has a molecular weight of 202.21 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications
Antioxidant, Anti-inflammatory, and Antiulcer Activities
A study by Subudhi and Sahoo (2011) synthesized novel compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds were synthesized for in vitro evaluation and showed promising results comparable to standards in these areas (Subudhi & Sahoo, 2011).
Antiproliferative and Antimicrobial Activities
Božić et al. (2017) reported the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, exhibiting significant antiproliferative effects against human colon cancer, breast cancer, and myelogenous leukemia cell lines. These compounds also displayed in vitro antimicrobial activity against a wide range of microorganisms, indicating their potential as therapeutic agents (Božić et al., 2017).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analog, 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analog of a known neuroexcitant. This research contributes to the development of compounds with potential applications in neurological research (Pajouhesh et al., 2000).
Pharmaceutical Quality Control
Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids. This study is crucial for ensuring the quality and efficacy of pharmaceutical compounds (Zubkov et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Properties
IUPAC Name |
3-[(2R,4S)-4-methoxycarbonyloxolan-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZCZKHANXNOET-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(OC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](OC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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